2-(3,5-Dimethylphenyl)isoindoline

Descripción general

Descripción

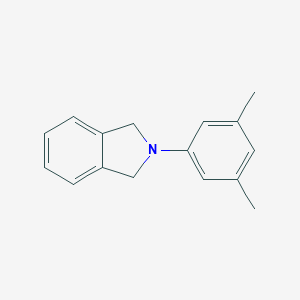

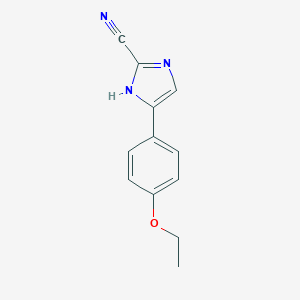

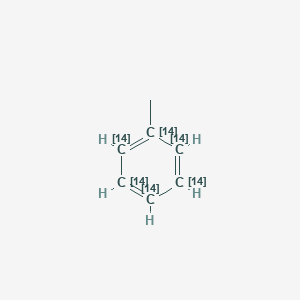

2-(3,5-Dimethylphenyl)isoindoline is a chemical compound with the molecular formula C16H17N . It is a derivative of isoindoline, a heterocyclic organic compound .

Synthesis Analysis

Isoindoline derivatives can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .Molecular Structure Analysis

The molecular structure of 2-(3,5-Dimethylphenyl)isoindoline has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . The molecular formula is C16H17N, with an average mass of 223.313 Da and a monoisotopic mass of 223.136093 Da .Chemical Reactions Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . This method has also been adapted to give chiral derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,5-Dimethylphenyl)isoindoline include a molecular formula of C16H17N, an average mass of 223.313 Da, and a monoisotopic mass of 223.136093 Da .Aplicaciones Científicas De Investigación

Antimicrobial Activity : A study by Sabastiyan and Suvaikin (2012) in "Advances in Applied Science Research" discovered that the Mannich base 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) ions exhibit significant antimicrobial activity, comparable to standard drugs (Sabastiyan & Suvaikin, 2012).

Catalysis : Research by Selvakumar et al. (2000) in "Organometallics" found that the presence of 3,5-dimethylphenyl groups in chiral phosphino-oxazoline ligands enhances enantioselectivity and improves substrate correlation in catalytic experiments (Selvakumar et al., 2000).

Nonlinear Optical Material : A study by Evecen et al. (2016) in the "Journal of Molecular Structure" reported that the novel isoindoline derivative, 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, shows potential as a nonlinear optical material due to its first hyperpolarizability (Evecen et al., 2016).

Molecular Structure Analysis : Özdemir, Dinçer, and Cukurovalı (2010) in the "Journal of Molecular Modeling" determined the molecular structure of a related compound, 2-4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-ylisoindoline-1,3-dione, using experimental and theoretical approaches (Özdemir, Dinçer, & Cukurovalı, 2010).

Synthesis of Isoindolin-1-ones : Adib et al. (2015) in "Tetrahedron Letters" presented a one-pot, three-component solvent-free reaction for efficiently synthesizing 2,3-disubstituted isoindolin-1-ones, showcasing the versatility of this compound in synthetic chemistry (Adib et al., 2015).

EPR Oximetry : A study by Khan et al. (2011) in the "Journal of Magnetic Resonance" highlighted the potential of isoindoline nitroxides and azaphenalene nitroxide for electron paramagnetic resonance (EPR) oximetry, particularly with isotopically labeled analogs (Khan et al., 2011).

Mecanismo De Acción

While the specific mechanism of action for 2-(3,5-Dimethylphenyl)isoindoline is not mentioned in the retrieved papers, isoindoline derivatives are known to exhibit important biological activity in medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Direcciones Futuras

The future directions for 2-(3,5-Dimethylphenyl)isoindoline could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As isoindoline derivatives are known to exhibit important biological activity in medicinal chemistry , there could be potential for 2-(3,5-Dimethylphenyl)isoindoline in pharmaceutical applications.

Propiedades

IUPAC Name |

2-(3,5-dimethylphenyl)-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-7-13(2)9-16(8-12)17-10-14-5-3-4-6-15(14)11-17/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDUXLERZQIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC3=CC=CC=C3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346654 | |

| Record name | 2-(3,5-Dimethylphenyl)isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenyl)isoindoline | |

CAS RN |

113439-98-8 | |

| Record name | 2-(3,5-Dimethylphenyl)isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)